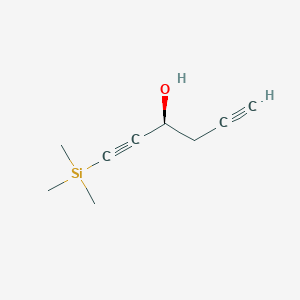![molecular formula C17H12O6 B14255184 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid CAS No. 450387-74-3](/img/structure/B14255184.png)
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a phenylacryloyl group and two carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid typically involves the esterification of benzene-1,3-dicarboxylic acid with 3-phenylacryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form carboxylic acids.
Reduction: The double bond in the phenylacryloyl group can be reduced to form a saturated compound.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 5-[(3-phenylpropionyl)oxy]benzene-1,3-dicarboxylic acid.
Substitution: Formation of halogenated derivatives of the compound.
科学的研究の応用
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its aromatic structure and functional groups.
作用機序
The mechanism of action of 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The phenylacryloyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Comparison
Compared to these similar compounds, 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid is unique due to the presence of the phenylacryloyl group. This group imparts additional reactivity and potential for functionalization, making it a versatile intermediate in organic synthesis. The compound’s unique structure also allows for specific interactions in biological systems, which can be leveraged for therapeutic applications.
特性
CAS番号 |
450387-74-3 |
|---|---|
分子式 |
C17H12O6 |
分子量 |
312.27 g/mol |
IUPAC名 |
5-(3-phenylprop-2-enoyloxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H12O6/c18-15(7-6-11-4-2-1-3-5-11)23-14-9-12(16(19)20)8-13(10-14)17(21)22/h1-10H,(H,19,20)(H,21,22) |
InChIキー |
WEPVRPIGNHRYQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)
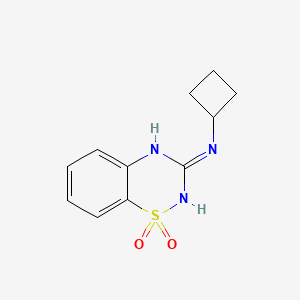
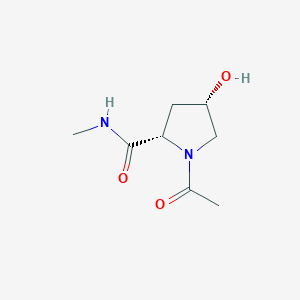
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)
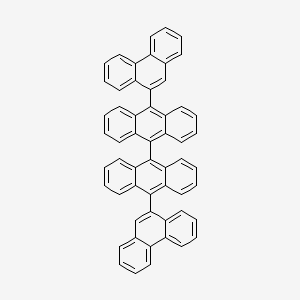
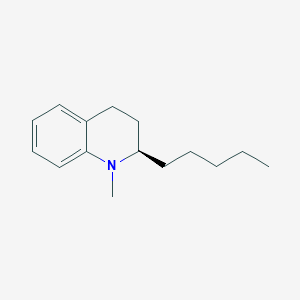
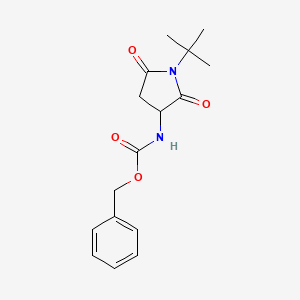
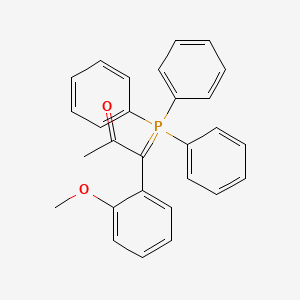
![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)
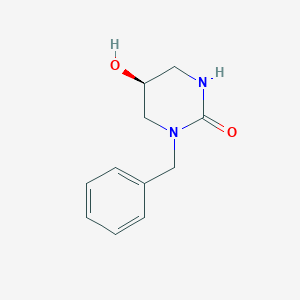
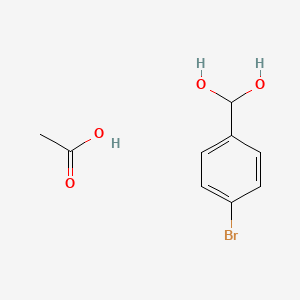
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
